(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride
Description
Emergence of Sulfonamide Therapeutics
The sulfonamide group first gained prominence in 1935 with Prontosil, the inaugural synthetic antibacterial agent. Early sulfonamides acted as dihydropteroate synthase (DHPS) inhibitors, exploiting bacterial folate synthesis vulnerabilities while sparing human metabolism. By the 1940s, structural modifications introduced piperidine moieties to address solubility limitations and resistance mechanisms. For instance, substituting planar sulfanilamide scaffolds with piperidine’s chair conformation improved membrane permeability, as evidenced by 1947 studies showing 3.2-fold greater blood-brain barrier penetration in piperidine-containing analogs.
Evolution of Hybrid Architectures
Piperidine-sulfonamide hybridization accelerated in the 1980s with HIV protease inhibitor development. Researchers noted that N-sulfonylpiperidine derivatives exhibited 89% higher binding affinity to viral proteases compared to non-cyclic sulfonamides, attributed to pre-organization of hydrogen-bonding motifs. A 2004 breakthrough demonstrated that 3-aminomethylpiperidine sulfonamides achieved sub-micromolar inhibition of carbonic anhydrase IX, showcasing their potential in oncology.
Table 1: Key Milestones in Piperidine-Sulfonamide Hybrid Development
Properties
IUPAC Name |
[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S.ClH/c13-11-3-5-12(6-4-11)18(16,17)15-7-1-2-10(8-14)9-15;/h3-6,10H,1-2,7-9,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIJKWITVNNBDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride involves several stepsThe reaction conditions typically involve the use of a base such as triethylamine and solvents like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemical Properties and Mechanism of Action
This compound has the molecular formula C12H18ClFN2O2S and a molecular weight of 308.8 g/mol. Its primary mechanism of action involves the inhibition of the serotonin transporter (SERT), which plays a crucial role in serotonin reuptake in the brain. By binding to SERT, it enhances serotonergic neurotransmission, potentially influencing mood and behavior .
Chemistry
- Building Block for Synthesis : The compound is utilized as a precursor in the synthesis of more complex molecules. Its sulfonyl and fluorophenyl groups provide functional diversity for further chemical modifications.
- Reactivity Studies : It undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it a valuable subject for studying reaction mechanisms and properties.
Biology
- Biological Interaction Studies : Researchers employ this compound to investigate its interactions with proteins and enzymes, particularly those involved in neurotransmission.
- Pharmacological Research : Given its action on SERT, it is studied for potential antidepressant effects and other therapeutic applications related to mood disorders .
Medicine
- Analgesic Properties : Preliminary studies suggest that (1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride may have analgesic effects, indicating potential use in managing severe pain .
- Drug Development : Its unique mechanism of action positions it as a candidate for developing new medications aimed at treating psychiatric disorders by modulating serotonin levels.
Mechanism of Action
The mechanism of action of (1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
The compound is compared to analogs with variations in the piperidine substituents, aromatic systems, or functional groups. Key examples include:
a. (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine Hydrochloride ()
- Molecular Formula : C₁₀H₁₀ClFN₂O
- Key Differences : Replaces the piperidine-sulfonyl group with an isoxazole ring.
b. 4-(4-Fluorophenyl)piperidine Hydrochloride (CAS 6716-98-9, )
- Molecular Formula : C₁₁H₁₅ClFN
- Key Differences : Lacks the sulfonyl and methanamine groups.
- Implications : Simpler structure with fewer hydrogen-bonding sites, likely resulting in lower receptor selectivity .
c. N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine Hydrochloride (BD213541, )
- Molecular Formula : C₁₄H₂₃ClN₂
- Key Differences : Substitutes the 4-fluorophenylsulfonyl group with a 4-methylbenzyl moiety.
d. tert-Butyl 4-(((4-Fluorophenyl)thio)methyl)piperidine-1-carboxylate (BD214690, )
Physicochemical and Pharmacokinetic Properties
*logP values estimated using computational tools (e.g., ChemAxon).
- Sulfonyl Group Impact : The target compound’s sulfonyl group enhances polarity (lower logP) and hydrogen-bonding capacity compared to thioether or benzyl analogs, improving solubility and target engagement .
- Fluorophenyl Role : The 4-fluorophenyl group contributes to metabolic stability by resisting oxidative degradation, a feature shared with BD214690 and BD213541 .
Biological Activity
(1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride, a compound with the molecular formula C12H18ClFN2O2S and a molecular weight of 308.8 g/mol, has garnered attention in pharmacological research due to its potential biological activities. Its primary target is the serotonin transporter (SERT), which plays a crucial role in regulating serotonin levels in the brain. This article reviews the compound's biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
The compound acts primarily by inhibiting SERT, leading to an increase in serotonin availability in the synaptic cleft. This mechanism involves allosteric inhibition, where the compound binds to a site on SERT distinct from serotonin itself, preventing the conformational changes necessary for serotonin reuptake.
Biological Activities
The biological activities of (1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride can be categorized into several areas:
- Antidepressant Effects : By enhancing serotonergic neurotransmission, this compound may exhibit antidepressant properties similar to selective serotonin reuptake inhibitors (SSRIs).
- Antibacterial Activity : Preliminary studies indicate potential antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis, although further research is needed to quantify these effects.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections .
Research Findings
A series of studies have been conducted to explore the biological activity of this compound and its derivatives:
- Case Study 1 : A study synthesized several piperidine derivatives and assessed their antibacterial activity. The results showed moderate to strong activity against specific bacterial strains, suggesting that modifications to the piperidine structure can enhance efficacy .
- Case Study 2 : Another research focused on enzyme inhibition, demonstrating that compounds similar to (1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride exhibited significant AChE inhibition with IC50 values indicating potent activity .
Comparative Analysis
To better understand the unique properties of (1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride, it can be compared with other related compounds:
| Compound Name | Target Activity | Notable Features |
|---|---|---|
| Piperidine | General anesthetic | Basic structure |
| 4-Fluoropiperidine | Antidepressant | Fluorine substitution |
| Sulfonamide derivatives | Antibacterial | Sulfamoyl group presence |
The presence of both a fluorophenyl group and a sulfonyl group in (1-((4-Fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride distinguishes it from simpler piperidine derivatives by conferring unique chemical reactivity and biological properties.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of (1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)methanamine hydrochloride?
- Methodological Answer : Synthesis optimization often involves controlling reaction pH and temperature. For sulfonyl-piperidine derivatives, maintaining a dynamic pH of 9–10 (using Na₂CO₃) during sulfonylation improves yield and minimizes side reactions . Solvent selection (e.g., dichloromethane) and stepwise purification via solvent extraction are critical to isolate intermediates . Monitor reaction progress with TLC (n-hexane/EtOAc, 70:30) under UV visualization .
Q. How can researchers ensure purity and structural integrity during purification?
- Methodological Answer : Use reverse-phase HPLC with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) to assess purity . Confirm structure via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For hydrochloride salts, elemental analysis (Cl⁻ content) validates stoichiometry .
Q. What storage conditions are recommended for this compound?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid exposure to moisture and heat to prevent hydrolysis of the sulfonyl group or degradation of the piperidine ring .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, and what analytical tools validate chiral purity?
- Methodological Answer : Chiral resolution may require enantioselective catalysts (e.g., chiral auxiliaries) or chromatography with chiral stationary phases (e.g., cellulose derivatives). X-ray crystallography (as in [(3R,4S)-4-(4-fluorophenyl)piperidine derivatives]) provides definitive stereochemical confirmation . Circular dichroism (CD) spectroscopy further corroborates enantiomeric excess .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, cell lines). Standardize assays using reference compounds (e.g., LY2409881 hydrochloride, a kinase inhibitor with well-characterized activity) . Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer : Use radiolabeled analogs (³H/¹⁴C) for pharmacokinetic studies. For target identification, employ affinity chromatography or proteomic pull-down assays. Functional studies (e.g., enzyme inhibition assays) paired with molecular docking (using PubChem-derived structural data) can map interactions with enzymes/receptors .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) using crystallographic data from related piperidine-sulfonyl complexes . Density functional theory (DFT) calculations (e.g., Gaussian 09) model electronic properties affecting binding. Validate predictions with in vitro binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
